molecular formula C4H6F3NO2 B093685 2-Amino-4,4,4-trifluorobutyric acid CAS No. 15959-93-0

2-Amino-4,4,4-trifluorobutyric acid

Cat. No. B093685
CAS RN: 15959-93-0
M. Wt: 157.09 g/mol
InChI Key: AQPCXCOPDSEKQT-UHFFFAOYSA-N
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Patent
US07300951B2

Procedure details

A solution of trimethylsilyl chloride (1.38 g, 12.73 mmol) was added to a solution of lithium borohydride (3.2 mL, 2.0 M in THF) and THF (5 mL) at 25° C. After stirring 5 min, 2-amino-4,4,4-trifluoro-butyric acid (0.50 g, 3.18 mmol) was added portionwise over a 5 min period. The reaction was allowed to stir 48 h. The reaction was quenched by cautious addition of MeOH (5 mL) dropwise. The solvent was evaporated and the residue treated with potassium hydroxide (KOH) solution (20%, 6 mL). The aqueous phase was extracted using dichloromethane, 3 times (10 mL each). The organic phases were combined and dried over anhydrous sodium sulfate. After filtration the solvent was evaporated to afford the 2-amino-4,4,4-trifluoro-butan-1-ol as an oil (0.174 g, 38%). This oil was used directly in the next reaction without further purification.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si](Cl)(C)C.[BH4-].[Li+].[NH2:8][CH:9]([CH2:13][C:14]([F:17])([F:16])[F:15])[C:10](O)=[O:11]>C1COCC1>[NH2:8][CH:9]([CH2:13][C:14]([F:17])([F:16])[F:15])[CH2:10][OH:11] |f:1.2|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
3.2 mL
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
NC(C(=O)O)CC(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
After stirring 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by cautious addition of MeOH (5 mL) dropwise
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue treated with potassium hydroxide (KOH) solution (20%, 6 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration the solvent
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC(CO)CC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.174 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.